molecular formula C19H21N3O3 B4573430 2-(4-ACETAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE

2-(4-ACETAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE

Cat. No.: B4573430
M. Wt: 339.4 g/mol
InChI Key: MHOXWEZVKGJMRU-UHFFFAOYSA-N
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Description

2-(4-Acetamidobenzamido)-N-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamido group attached to a benzamido moiety, which is further connected to a propylbenzamide structure

Scientific Research Applications

2-(4-Acetamidobenzamido)-N-propylbenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidobenzamido)-N-propylbenzamide typically involves a multi-step process. One common method starts with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then coupled with N-propylbenzamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamidobenzamido)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-acetamidobenzamido)-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but lacks the propylbenzamide moiety.

    N-Propylbenzamide: Similar structure but lacks the acetamidobenzamido group.

    4-Acetamido-TEMPO: Contains an acetamido group but is a stable radical used for oxidation reactions.

Uniqueness

2-(4-Acetamidobenzamido)-N-propylbenzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functional groups (acetamido and benzamido) allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[(4-acetamidobenzoyl)amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-12-20-19(25)16-6-4-5-7-17(16)22-18(24)14-8-10-15(11-9-14)21-13(2)23/h4-11H,3,12H2,1-2H3,(H,20,25)(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOXWEZVKGJMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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